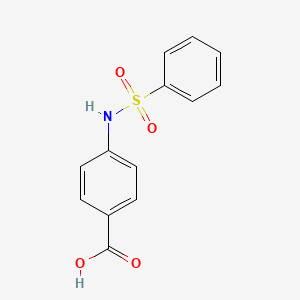

4-ベンゼンスルホニルアミノ安息香酸

説明

4-Benzenesulfonylaminobenzoic acid (4-BSAB) is a synthetic compound with a wide range of applications in the fields of science and medicine. It is a versatile molecule that can be used to modify proteins, as a substrate in enzymatic reactions, and as a fluorescent dye. 4-BSAB has been studied extensively in recent years, and its properties have been used to great effect in a variety of scientific research applications.

科学的研究の応用

共結晶工学

4-ベンゼンスルホニルアミノ安息香酸: は、共結晶工学において、目的の特性を持つ材料を作成するために使用されます。 スルホニルアミノ基やカルボン酸基などの官能基の導入により、物理的および化学的特性を体系的に調整することができ、分子間相互作用に影響を与え、多形につながる可能性があります .

高圧ラマン分光法

この化合物の誘導体は、弱い非結合相互作用の影響を理解するために、ラマン分光法を用いて高圧下で研究されています。 このような研究は、これらの相互作用が薬物製剤の安定性と有効性に影響を与える可能性があるため、医薬品用途において極めて重要です .

バイオセンサー開発

関連する化合物ポリ(4-アミノ安息香酸)は、バイオセンサーの開発のために研究されています。 グラファイト電極上の電気重合により、生体分子の固定化のための機能化プラットフォームが作成されます。これは、さまざまなマトリックス中の分析物を迅速かつ同時に検出するために不可欠です .

医薬品用途

4-ベンゼンスルホニルアミノ安息香酸を含む安息香酸誘導体は、医薬品用途で広く使用されています。 それらの構造的特性は、薬物相互作用、送達メカニズム、および新しい医薬品の開発を理解する上で重要です .

材料科学

この化合物の誘導体は、材料科学において貴重な多様な物理的特性を示します。 それらは、材料の構造-特性関係を研究するために使用され、製造および製品開発の革新につながる可能性があります .

化学合成

化学合成において、4-ベンゼンスルホニルアミノ安息香酸は、複雑な分子を作成するためのビルディングブロックとして役立ちます。 その反応性官能基は、幅広い化学構造を構築するための汎用的な試薬にします .

エンテロウイルスライフサイクル阻害

4-ベンゼンスルホニルアミノ安息香酸の誘導体は、エンテロウイルスのライフサイクルを阻害することが知られている化合物の構造進化の一部として合成されています。 このアプリケーションは、特に抗ウイルス薬の設計において関連しています .

振動分光法研究

この化合物は、結晶相における弱い相互作用の役割を理解するために、振動分光法研究で使用されます。 これは、さまざまな産業用途のための特定の振動特性を持つ化合物の設計において重要です .

Safety and Hazards

作用機序

Target of Action

Sulfonamides, a class of compounds to which 4-benzenesulfonylaminobenzoic acid belongs, are known to target bacterial enzymes involved in the synthesis of folic acid . Folic acid is crucial for the synthesis of nucleic acids and proteins, thus playing a vital role in bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 4-Benzenesulfonylaminobenzoic acid, are structural analogs of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . They act as competitive inhibitors, binding to the active site of the enzyme involved in the conversion of PABA to folic acid, thereby preventing this critical step in folic acid synthesis . This inhibition disrupts the production of essential biomolecules, leading to the cessation of bacterial growth .

Biochemical Pathways

The action of 4-Benzenesulfonylaminobenzoic acid primarily affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting this pathway, the compound disrupts the production of nucleic acids and proteins, which are downstream products of the pathway and essential components for bacterial growth and reproduction .

Pharmacokinetics

The pharmacokinetics of a drug generally depend on factors such as its chemical properties and patient-related factors like renal function, genetic makeup, sex, and age .

Result of Action

The primary result of the action of 4-Benzenesulfonylaminobenzoic acid is the inhibition of bacterial growth. By competitively inhibiting the enzyme involved in folic acid synthesis, the compound disrupts the production of nucleic acids and proteins, leading to the cessation of bacterial growth .

Action Environment

The action, efficacy, and stability of 4-Benzenesulfonylaminobenzoic acid, like other compounds, can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the structure and function of enzymes, thereby influencing the compound’s action . Additionally, soil microbial communities can impact the compound’s action in agricultural settings .

生化学分析

Biochemical Properties

4-Benzenesulfonylaminobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in sulfonation reactions, where it acts as a substrate or inhibitor. These interactions can affect the overall biochemical pathways and processes within the cell .

Cellular Effects

The effects of 4-Benzenesulfonylaminobenzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses .

Molecular Mechanism

At the molecular level, 4-Benzenesulfonylaminobenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the flux of metabolites and the overall metabolic state of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzenesulfonylaminobenzoic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to 4-Benzenesulfonylaminobenzoic acid in in vitro or in vivo studies has shown that it can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Benzenesulfonylaminobenzoic acid vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of 4-Benzenesulfonylaminobenzoic acid can result in toxic or adverse effects, highlighting the importance of dosage considerations in experimental settings .

Metabolic Pathways

4-Benzenesulfonylaminobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux and levels of metabolites. For example, it may act as a substrate for certain enzymes, leading to the production of specific metabolites. Alternatively, it may inhibit the activity of enzymes, resulting in changes in the levels of certain metabolites and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 4-Benzenesulfonylaminobenzoic acid within cells and tissues are crucial for its activity and function. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall effects on cellular processes .

Subcellular Localization

The subcellular localization of 4-Benzenesulfonylaminobenzoic acid is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect metabolic pathways .

特性

IUPAC Name |

4-(benzenesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-13(16)10-6-8-11(9-7-10)14-19(17,18)12-4-2-1-3-5-12/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGOYAVZOJQMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333439 | |

| Record name | 4-Benzenesulfonylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28547-16-2 | |

| Record name | 4-Benzenesulfonylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzenesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。